2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylbutyl)acetamide
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Overview
Description
2-{3-Butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-methylbutyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at room temperature . This reaction yields the desired pyrrolopyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{3-Butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-methylbutyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-{3-Butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Indole derivatives: Important in medicinal chemistry for their diverse biological activities.
Uniqueness
2-{3-Butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(3-methylbutyl)acetamide is unique due to its specific substituents and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C23H30N4O2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C23H30N4O2/c1-4-5-13-26-16-25-21-19(18-9-7-6-8-10-18)14-27(22(21)23(26)29)15-20(28)24-12-11-17(2)3/h6-10,14,16-17H,4-5,11-13,15H2,1-3H3,(H,24,28) |
InChI Key |
UQRRXLRTWVOSNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCC(C)C |
Origin of Product |
United States |
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